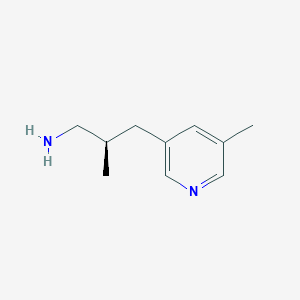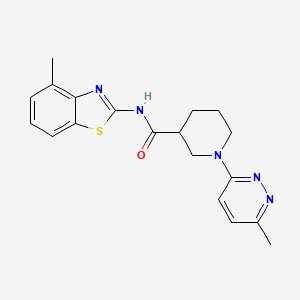![molecular formula C15H12O3 B2985635 3-ethoxy-6H-benzo[c]chromen-6-one CAS No. 92496-58-7](/img/structure/B2985635.png)
3-ethoxy-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromen-6-ones. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzo[c]chromen-6-one core with an ethoxy group attached to it.
作用機序
Target of Action
The primary target of 3-ethoxy-6H-benzo[c]chromen-6-one is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that plays a crucial role in cellular signal transduction by breaking down the second messengers cAMP and cGMP, which are involved in a variety of physiological processes.
Mode of Action
This compound interacts with its target, PDE2, by inhibiting its activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation in the cell. The increased levels of these second messengers can then amplify the response of the cell to hormonal stimulation, leading to various downstream effects.
Biochemical Pathways
The inhibition of PDE2 affects multiple biochemical pathways due to the role of cAMP and cGMP as second messengers. For instance, increased cAMP levels can enhance the protein kinase A (PKA) pathway, leading to the phosphorylation and activation of various proteins. Similarly, elevated cGMP levels can stimulate the protein kinase G (PKG) pathway .
Pharmacokinetics
It’s known that the compound is a derivative of urolithins, which are the main bioavailable metabolites of ellagic acid (ea) . EA has been shown to have poor oral bioavailability, which may also be the case for its derivatives.
Result of Action
The inhibition of PDE2 by this compound leads to the accumulation of cAMP and cGMP in the cell. This can result in the amplification of the cell’s response to hormonal stimulation, potentially enhancing various physiological processes. For instance, EA, from which this compound is derived, has been shown to be a cognitive enhancer in the treatment of neurodegenerative diseases .
生化学分析
Biochemical Properties
3-Ethoxy-6H-benzo[c]chromen-6-one has been evaluated for its potential as a phosphodiesterase II inhibitor This suggests that it may interact with enzymes such as phosphodiesterase II and potentially other proteins and biomolecules
Molecular Mechanism
It has been suggested that it may act as a phosphodiesterase II inhibitor . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known that urolithins, from which this compound is derived, are main intestinal metabolites of ellagic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-6H-benzo[c]chromen-6-one can be achieved through various methods. One efficient method involves the use of a tandem photo-thermal-photo reaction sequence starting from 3,4-dichlorocoumarins and a 1,3-butadiene . This method does not require a metal catalyst or peroxide promoter, making it a more environmentally friendly approach.
Another method involves the reaction of substituted 2-hydroxychalcones with β-ketoesters under mild base-promoted conditions . This one-pot synthetic method is advantageous due to its simplicity and high yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
化学反応の分析
Types of Reactions: 3-ethoxy-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium peroxydisulfate and silver nitrate . Reduction reactions may involve the use of reducing agents like sodium borohydride. Substitution reactions often require the use of alkylating agents such as iodomethane.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can produce various alkylated or arylated derivatives.
科学的研究の応用
3-ethoxy-6H-benzo[c]chromen-6-one has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as inhibitors of phosphodiesterase II, which is involved in the treatment of neurodegenerative diseases . Additionally, these compounds have demonstrated antioxidant, antitumor, and anti-inflammatory activities .
類似化合物との比較
3-ethoxy-6H-benzo[c]chromen-6-one can be compared with other similar compounds such as urolithins, which are hydroxylated derivatives of benzo[c]chromen-6-ones . Urolithins are known for their cognitive-enhancing properties and potential use in the treatment of Alzheimer’s disease . While both compounds share a similar core structure, this compound is unique due to the presence of the ethoxy group, which can influence its biological activity and chemical reactivity.
List of Similar Compounds:- Urolithins
- 3-hydroxy-6H-benzo[c]chromen-6-one
- 7,8,9,10-tetrahydro-benzo[c]chromen-6-one
特性
IUPAC Name |
3-ethoxybenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-2-17-10-7-8-12-11-5-3-4-6-13(11)15(16)18-14(12)9-10/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGYVVPKYOUVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(Phenoxymethyl)phenyl]boronic acid](/img/structure/B2985554.png)


![N-(5-chloro-2-methoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2985560.png)
![{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid](/img/structure/B2985562.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2985563.png)
![N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2985564.png)


![3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid](/img/structure/B2985569.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2985572.png)



